
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” consists of a tetrahydroquinoline core with a carboxylic acid group at the 3-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
The boiling point of “3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is predicted to be 453.2±45.0 °C . Its density is predicted to be 1.286±0.06 g/cm3 . The pKa value is predicted to be 3.68±0.20 .Applications De Recherche Scientifique
NMDA Receptor Antagonism
Research on 2-Carboxytetrahydroquinolines, closely related to 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, has shown their potential in modulating the glycine site of the NMDA receptor. Modifications in the structure have led to the discovery of compounds with enhanced antagonist activity, providing insights into the conformational and stereochemical requirements for NMDA receptor antagonism. This research highlights the importance of specific substituent placements for binding and activity, suggesting applications in neurological research and potentially therapeutic interventions for conditions influenced by NMDA receptor activity (Carling et al., 1992).
Antibacterial Agents
The exploration of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, a category that includes derivatives of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, has yielded compounds with potent antibacterial activities. These studies have identified molecules with high efficacy against both gram-positive and gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. Such findings underscore the potential of these compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Miyamoto et al., 1990).
Chemical Synthesis and Structural Analysis
In chemical synthesis, derivatives of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid have been synthesized and their molecular and crystal structures analyzed, providing valuable information on their chemical properties and potential applications. These studies offer insights into the design and synthesis of novel compounds with specific structural features, contributing to the development of new materials and pharmaceuticals (Rudenko et al., 2013).
Enzymatic Oxidation and Pharmaceutical Potential
Investigations into the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, related to 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, reveal their potential in synthesizing novel compounds through oxidative decarboxylation. These processes could be harnessed for the production of pharmaceuticals, highlighting the versatility of tetrahydroquinoline derivatives in drug development (Coutts et al., 1980).
Orientations Futures
The future directions for “3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new pharmaceuticals and other useful compounds .
Propriétés
IUPAC Name |
3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(14)15)6-7-4-2-3-5-8(7)12-9(11)13/h2-5H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTNDRNEHHDPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)
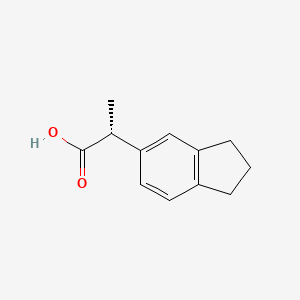
![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)
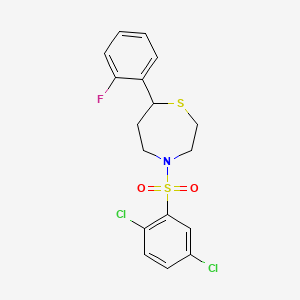
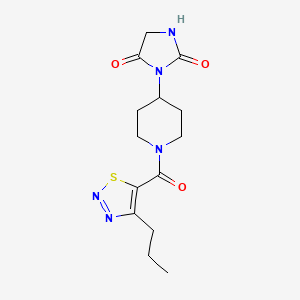
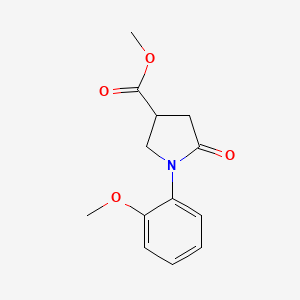
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)
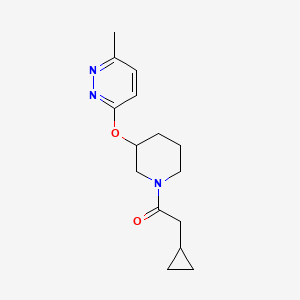
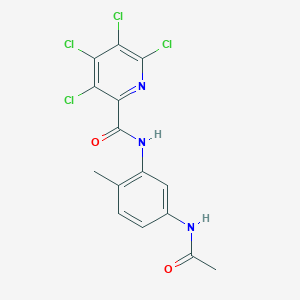
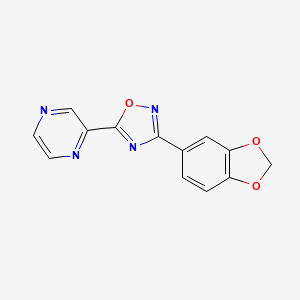
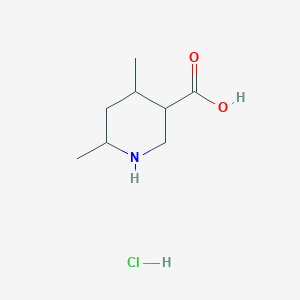
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)
